molecular formula C9H14N2O2S B12964814 N,N-Diethylpyridine-4-sulfonamide

N,N-Diethylpyridine-4-sulfonamide

Cat. No.: B12964814
M. Wt: 214.29 g/mol
InChI Key: POKYRFQBDIEDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylpyridine-4-sulfonamide is a chemical compound of the sulfonamide class, characterized by a pyridine ring substituted with a diethylsulfonamide functional group. As a member of the sulfonamide family, which is known for its broad pharmacological activities, this compound serves as a valuable scaffold in medicinal chemistry and drug discovery research . Sulfonamides are known to exhibit a range of biological activities by targeting enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are implicated in processes like diuresis, inflammation, and bacterial growth . The specific substitution pattern on the pyridine and sulfonamide nitrogen atoms can significantly influence the compound's physicochemical properties, lipophilicity, and ultimate biological activity, making it a versatile intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound in the exploration of novel oxidative phosphorylation (OXPHOS) inhibitors. Recent studies have shown that benzene-sulfonamide derivatives can act as potent OXPHOS inhibitors, depleting cellular ATP production and demonstrating significant cytotoxicity in cancer cell models dependent on aerobic metabolism, such as pancreatic cancer . The diethyl substitution on the sulfonamide nitrogen may optimize properties like cLogP and topological polar surface area (TPSA), which are critical for cell permeability and aqueous solubility, key parameters in lead optimization campaigns . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N,N-diethylpyridine-4-sulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-3-11(4-2)14(12,13)9-5-7-10-8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

POKYRFQBDIEDJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylpyridine-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pyridine-4-sulfonyl chloride with diethylamine under basic conditions. This method typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Another efficient method involves the oxidative coupling of thiols and amines. This approach is advantageous as it does not require pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process typically includes the continuous addition of reactants and the use of catalysts to enhance reaction rates and yields. The product is then purified through crystallization or distillation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylpyridine-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethylpyridine-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethylpyridine-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Aromatic Ring Systems
  • Pyridine vs. The pyridine nitrogen may also act as a weak base, affecting solubility in aqueous environments .
  • Pyridine vs.
Sulfonamide Substituents
  • N,N-Diethyl Groups :
    The diethyl substitution on the sulfonamide nitrogen in the target compound likely increases steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl or hydrogen). This contrasts with compounds like (2S)-N-((2S,4S)-5-(4-chlorophenylsulfonamido)-...) in , where bulky aromatic substituents dominate .

Physicochemical Properties (Hypothetical Analysis)

Compound Core Ring Sulfonamide Substituents Molecular Weight* Predicted Solubility Key Applications
N,N-Diethylpyridine-4-sulfonamide Pyridine N,N-Diethyl ~228 g/mol Moderate (polar organic solvents) Drug discovery, catalysis
3-Chloro-N-phenylphthalimide () Phthalimide N-Phenyl, 3-Cl ~269 g/mol Low (non-polar solvents) Polymer synthesis
4-Chlorophenylsulfonamide () Benzene 4-Cl, complex side chains ~450–500 g/mol Low (lipophilic) Antimicrobial agents
Pyrimidine sulfonamide () Pyrimidine N-Methyl, fluorophenyl ~350 g/mol Moderate (DMF, DMSO) Crystallography studies

*Molecular weights estimated based on structural formulas.

Crystallographic and Stability Considerations

  • The pyrimidine sulfonamide in forms stable crystals due to hydrogen bonding between the sulfonamide group and hydroxyl substituents . In contrast, the diethyl groups in this compound may disrupt crystal packing, complicating crystallization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.